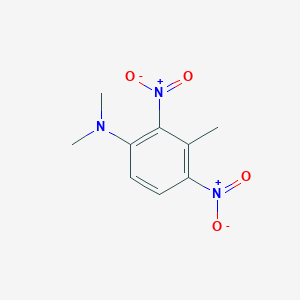
N,N,3-Trimethyl-2,4-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3-Trimethyl-2,4-dinitroaniline: is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. Dinitroanilines are widely used in various industrial applications, including the production of dyes and herbicides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-Trimethyl-2,4-dinitroaniline typically involves the nitration of aniline derivatives. The nitration process is highly exothermic and requires careful control of reaction conditions to prevent decomposition and explosion . A common method involves the use of nitric acid as the nitrating agent in a continuous-flow microreactor system, which allows for better control of reaction parameters and improved safety .
Industrial Production Methods: In industrial settings, the production of dinitroaniline derivatives often involves a two-step nitration process. The first step is mononitration, followed by a second nitration step to introduce the second nitro group. This method helps in controlling the reaction heat and minimizing the risk of over-nitration .
Análisis De Reacciones Químicas
Types of Reactions: N,N,3-Trimethyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents.
Major Products Formed:
Oxidation: Formation of nitroso and nitro compounds.
Reduction: Formation of diamines.
Substitution: Formation of various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N,N,3-Trimethyl-2,4-dinitroaniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N,3-Trimethyl-2,4-dinitroaniline involves its interaction with cellular components, particularly microtubules. The compound disrupts the formation of microtubules, leading to the inhibition of cell division and growth. This mechanism is similar to that of other dinitroaniline herbicides, which target tubulin proteins in plants and protists . The disruption of microtubules affects various cellular processes, including mitosis and intracellular transport .
Comparación Con Compuestos Similares
- 2,4-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
- Pendimethalin
- Trifluralin
Comparison: N,N,3-Trimethyl-2,4-dinitroaniline is unique due to the presence of three methyl groups and two nitro groups on the aniline ring. This structural configuration imparts specific chemical properties and reactivity patterns that distinguish it from other dinitroaniline derivatives. For example, the presence of additional methyl groups can influence the compound’s solubility, stability, and interaction with biological targets .
Propiedades
Número CAS |
90887-27-7 |
|---|---|
Fórmula molecular |
C9H11N3O4 |
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
N,N,3-trimethyl-2,4-dinitroaniline |
InChI |
InChI=1S/C9H11N3O4/c1-6-7(11(13)14)4-5-8(10(2)3)9(6)12(15)16/h4-5H,1-3H3 |
Clave InChI |
FXQSYIZOYZTHKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1[N+](=O)[O-])N(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


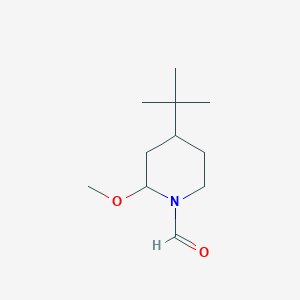

![1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373339.png)
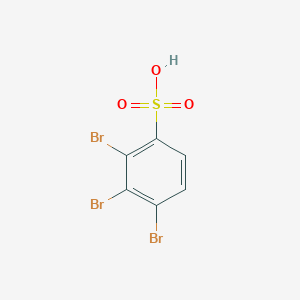
![3-[(Azepan-1-yl)methyl]phenol](/img/structure/B14373348.png)
![Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide](/img/structure/B14373350.png)

![1,2,3,4,6,7,10,10a-Octahydropyrimido[1,2-a]azepine](/img/structure/B14373364.png)
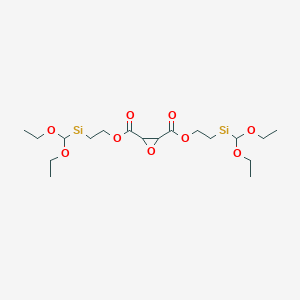
![N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14373371.png)
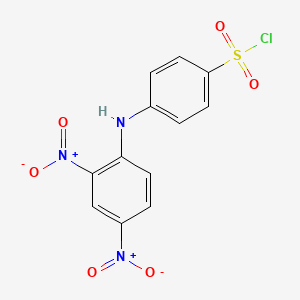
![4-[(Pyridine-4-carbonyl)amino]benzene-1-sulfonyl azide](/img/structure/B14373377.png)
![1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14373384.png)
![Diethyl {2-oxo-3-[(quinolin-8-yl)oxy]propyl}phosphonate](/img/structure/B14373400.png)
